molecular formula C44H67N13O12 B095854 Angiotensin II, ala(8)- CAS No. 18197-01-8

Angiotensin II, ala(8)-

Cat. No. B095854
CAS RN: 18197-01-8
M. Wt: 970.1 g/mol
InChI Key: CUKWUWBLQQDQAC-VEQWQPCFSA-N
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Description

Angiotensin II (ANGII) is a vasoconstrictive eighth amino acid peptide, which increases blood pressure within a complex regulatory and counterregulatory system . ANGII is the key molecule in the renin–angiotensin–aldosterone system (RAAS), which, together with catecholamines and vasopressin, maintains blood pressure and fluid homeostasis .


Synthesis Analysis

The intense scientific research led to the discovery of components that regulate the conversion of Angiotensin I to angiotensin II including angiotensin II converting enzyme and chymase-dependent production of angiotensin II . One important advancement is discovering an inhibitor of the angiotensin II converting enzyme, which is the most clinically used antihypertensive drug .


Molecular Structure Analysis

Angiotensin II, ala(8)- contains total 138 bond(s); 71 non-H bond(s), 21 multiple bond(s), 27 rotatable bond(s), 10 double bond(s), 11 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 6 secondary amide(s) (aliphatic) .


Physical And Chemical Properties Analysis

Angiotensin II is a peptide hormone of the RAAS system used to raise blood pressure in septic or other forms of shock . It is a well-known vasopressive octapeptide that is the principal end-product of the renin-angiotensin system .

Future Directions

Angiotensin II has been used safely in human studies for a long time . It has been used in thousands of patients and is now also approved by the European Medicines Agency (EMA) for the same indication . In late 2020, it was used to support the circulation among hypotensive patients affected by coronavirus disease 2019 (COVID-19) and has now also been used in cardiac surgery patients . This suggests that Angiotensin II has potential for wider clinical applications in the future.

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H67N13O12/c1-6-23(4)35(41(66)54-31(18-26-20-48-21-50-26)42(67)57-16-8-10-32(57)39(64)51-24(5)43(68)69)56-38(63)30(17-25-11-13-27(58)14-12-25)53-40(65)34(22(2)3)55-37(62)29(9-7-15-49-44(46)47)52-36(61)28(45)19-33(59)60/h11-14,20-24,28-32,34-35,58H,6-10,15-19,45H2,1-5H3,(H,48,50)(H,51,64)(H,52,61)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,59,60)(H,68,69)(H4,46,47,49)/t23-,24-,28-,29-,30-,31-,32-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKWUWBLQQDQAC-VEQWQPCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171221
Record name Angiotensin II, ala(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

970.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensin II, ala(8)-

CAS RN

18197-01-8
Record name Angiotensin II, ala(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018197018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II, ala(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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